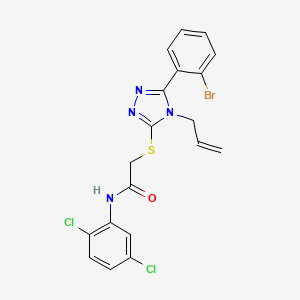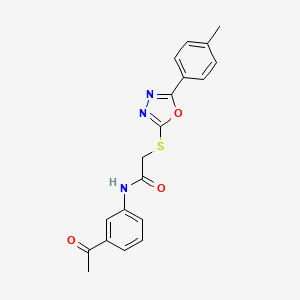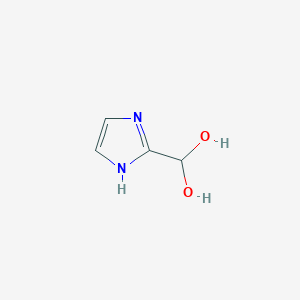
(1H-Imidazol-2-yl)methanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Imidazol-2-yl)methanediol is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Imidazoles are significant due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and other industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)methanediol typically involves the reaction of imidazole derivatives with formaldehyde under controlled conditions. One common method includes the use of 2-lithio-1H-imidazole derivatives, which react with formaldehyde to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (1H-Imidazol-2-yl)methanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into imidazole-2-methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
(1H-Imidazol-2-yl)methanediol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of (1H-Imidazol-2-yl)methanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparación Con Compuestos Similares
- (1H-Imidazol-2-yl)methanol
- (1H-Imidazol-2-yl)acetic acid
- (1H-Imidazol-2-yl)ethanol
Comparison: (1H-Imidazol-2-yl)methanediol is unique due to its specific hydroxyl group configuration, which imparts distinct chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C4H6N2O2 |
|---|---|
Peso molecular |
114.10 g/mol |
Nombre IUPAC |
1H-imidazol-2-ylmethanediol |
InChI |
InChI=1S/C4H6N2O2/c7-4(8)3-5-1-2-6-3/h1-2,4,7-8H,(H,5,6) |
Clave InChI |
PLQNDYUMLMVFCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



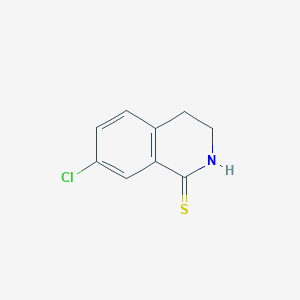
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile](/img/structure/B11773662.png)
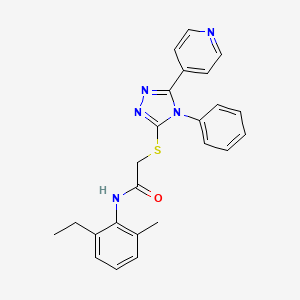
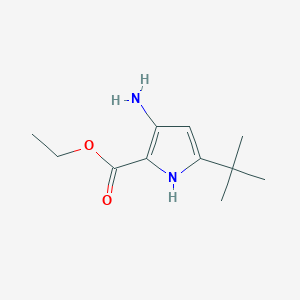

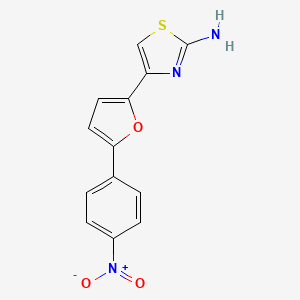

![Methyl 2-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773693.png)
![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
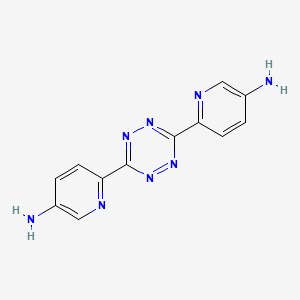
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
